molecular formula C12H10F2Si B1584975 Difluorodiphenylsilane CAS No. 312-40-3

Difluorodiphenylsilane

Cat. No. B1584975
CAS RN: 312-40-3
M. Wt: 220.29 g/mol
InChI Key: BOMPXIHODLVNMC-UHFFFAOYSA-N
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Description

Difluorodiphenylsilane is a chemical compound with the molecular formula C12H10F2Si . It is also known by other names such as Diphenyldifluorosilane and Diphenylsilane difluoride .


Molecular Structure Analysis

The molecular weight of Difluorodiphenylsilane is 220.2901 . The IUPAC Standard InChI is InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H .


Physical And Chemical Properties Analysis

Difluorodiphenylsilane has a molecular weight of 220.2901 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Gem-Difluoro Analogues

Difluorodiphenylsilane is utilized in the synthesis of gem-difluoro analogues of terpenes, such as dehydro-α-curcumene and α-turmerone. This process involves a one-pot procedure using acylsilane and trifluoromethyltrimethylsilane under fluoride initiation, followed by a Lewis acid-catalyzed coupling (Lefebvre, Brigaud, & Portella, 1999).

Synthesis of Gem-Difluoro-C-Glycosides

The compound is also significant in synthesizing gem-difluoro-C-glycosides and C-disaccharides from acylsilanes. This application is particularly interesting in the field of carbohydrate chemistry, where difluoromethylene groups replace the anomeric oxygen in glycosides (Brigaud, Lefebvre, Plantier-Royon, & Portella, 1996).

Nucleophilic Difluoromethylating Reagent

Difluorodiphenylsilane serves as a nucleophilic difluoromethylating reagent. It is used for incorporating difluoro(phenylseleno)methyl groups into carbonyl compounds, which are then conveniently converted into corresponding difluoromethyl alcohols (Qin, Qiu, Yang, Meng, & Qing, 2005).

Microfluidic-MEA Device Fabrication

In neuroscience research, difluorodiphenylsilane is applied in fabricating microelectrode array (MEA) devices with microfluidic features. This application is crucial for observing functional alterations in compartmentalized neuronal cultures, potentially aiding neurodegenerative disease research and pharmaceutical development (Ren et al., 2015).

Gem-Difluoroolefination of Carbonyl Compounds

Another application is in the gem-difluoroolefination of carbonyl compounds. This process uses difluoromethylene phosphonium ylide, and the resulting 1,1-difluoroalkenes serve as precursors for various organic syntheses and bioisosteres for enzyme inhibitors (Wang, Li, Ni, & Hu, 2014).

Safety And Hazards

Difluorodiphenylsilane is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be kept away from heat, open flames, and sparks .

properties

IUPAC Name

difluoro(diphenyl)silane
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InChI

InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BOMPXIHODLVNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2Si
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DSSTOX Substance ID

DTXSID2059801
Record name Difluorodiphenylsilane
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Molecular Weight

220.29 g/mol
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Physical Description

Clear to straw-colored liquid with an acrid odor; [Gelest MSDS]
Record name Diphenyldifluorosilane
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Product Name

Difluorodiphenylsilane

CAS RN

312-40-3
Record name 1,1′-(Difluorosilylene)bis[benzene]
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Record name Difluorodiphenylsilane
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Record name Difluorodiphenylsilane
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Record name Benzene, 1,1'-(difluorosilylene)bis-
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Record name DIFLUORODIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
EA Chernyshev, ME Dolgaya, ED Lubuzh - … of the Academy of Sciences of …, 1965 - Springer
… difluorophenylsilane with chlorobenzene under the same conditions and with the same relative amounts of the reactants, the ratio C/R was 0.47 and the yield of difluorodiphenylsilane …
Number of citations: 3 link.springer.com
T Tanaka, Y Hasegawa, T Kawamori, R Kunthom… - …, 2019 - ACS Publications
… Phenyl-substituted double-decker silsesquioxane was prepared under mild conditions by coupling difluorodiphenylsilane and a tetrasiloxanolate precursor. A similar reaction was …
Number of citations: 18 pubs.acs.org
JM Allen, SL Aprahamian, EA Sans… - The Journal of Organic …, 2002 - ACS Publications
… THF are complicated however (Scheme 2) in that rearrangement−displacement products 17a and 20a are partly converted to para-substituted-toluenes (18) and difluorodiphenylsilane (…
Number of citations: 29 pubs.acs.org
RA Simon - 1988 - digital.auraria.edu
… next to compounds are laboratory notebook references (ie difluorodiphenylsilane … ) and dimethoxyethane, gave difluorodiphenylsilane which was purified by vacuum distillation. …
Number of citations: 3 digital.auraria.edu
SL Aprahamian - 1986 - search.proquest.com
… (Arylmethyl)-fluorodiphenyl-silanes and arylfluorophenyl (phenylmethyl) silanes produced are cleaved quantitatively by fluoride ion to difluorodiphenylsilane and substituted-toluenes …
Number of citations: 4 search.proquest.com
SV Basenko, EA Boyarkina, GA Gavrilova… - Russian Journal of …, 2001 - Springer
We previously showed that alkyltrichlorosilanes react with dimethyl sulfoxide to give cyclic oligoalkylchlorosiloxanes and methyl chloromethyl sulfide [1]. Proceeding with these studies, …
Number of citations: 1 link.springer.com
J Ohshita, KH Lee, K Kimura, A Kunai - Organometallics, 2004 - ACS Publications
… (BBT) with difluorodiphenylsilane gave BBTS, together with BBT … difluorodiphenylsilane. Since the TLC analysis of the reaction mixture from dilithiobiindole and difluorodiphenylsilane …
Number of citations: 49 pubs.acs.org
Y Li, CH Tung, Z Xu - Organic Letters, 2022 - ACS Publications
… The introduction of difluorodiphenylsilane as a water-trapping reagent in the reaction leads … Difluorodiphenylsilane (10) was proved to increase reaction yield, but other additives such …
Number of citations: 10 pubs.acs.org
SMN Sieburth - Workshop on Embracing Global Computing in …, 2014 - Springer
… In this initial exploration of silanediol synthesis, difluorodiphenylsilane 30 was coupled with metalated dithiane 29 followed by the reaction with enantiomerically pure lithium reagent 28 […
Number of citations: 9 link.springer.com
R Darnrauer - 1988 - dashboard.digital.auraria.edu
… next to compounds are laboratory notebook references (ie difluorodiphenylsilane … ) and dimethoxyethane, gave difluorodiphenylsilane which was purified by vacuum distillation. …
Number of citations: 2 dashboard.digital.auraria.edu

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